molecular formula C9H18O B1593917 2,6-Dimethylhept-5-en-2-ol CAS No. 6090-15-9

2,6-Dimethylhept-5-en-2-ol

Cat. No.: B1593917
CAS No.: 6090-15-9
M. Wt: 142.24 g/mol
InChI Key: URIIVOSFQJXLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylhept-5-en-2-ol is a chemical compound of interest in organic chemistry research. A key area of study for this and related structures is their decomposition behavior and reactions, which can inform the synthesis of more complex molecules . This compound is part of a family of terpene-derived substances often investigated for their organoleptic properties. While the closely related isomer 2,6-Dimethyl-5-hepten-1-ol (Melonol) is documented as a flavoring agent with a floral, fruity aroma reminiscent of melon and is subject to evaluations by organizations like JECFA, this compound is distinguished by the position of its hydroxyl group and is intended for research applications . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals according to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6090-15-9

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2,6-dimethylhept-5-en-2-ol

InChI

InChI=1S/C9H18O/c1-8(2)6-5-7-9(3,4)10/h6,10H,5,7H2,1-4H3

InChI Key

URIIVOSFQJXLPT-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C)O)C

Canonical SMILES

CC(=CCCC(C)(C)O)C

Other CAS No.

6090-15-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies for 2,6 Dimethylhept 5 En 2 Ol and Its Derivatives

Established Chemical Synthesis Routes

Alkene Reduction Strategies

The reduction of the carbon-carbon double bond in precursor molecules is a viable, though less direct, route to saturated derivatives of 2,6-dimethylhept-5-en-2-ol. While direct reduction of the double bond in this compound itself is not a common method for its synthesis, the hydrogenation of related unsaturated compounds is a key step in the synthesis of its saturated analogue, 2,6-dimethylheptan-2-ol. For instance, the hydrogenation of 6-methyl-5-hepten-2-one (B42903) can yield 6-methyl-2-heptanone, which can then be converted to the target alcohol. researchgate.net

A notable example of a related reduction is the conversion of citral (B94496) to citronellal (B1669106) and subsequently to menthol, where the hydrogenation of a C=C bond is a critical step. nih.gov In a similar vein, the reduction of the α,β-unsaturated double bond in terpene alcohols can lead to the corresponding saturated alcohols. researchgate.net The use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst can selectively reduce carbonyl groups without affecting the double bonds, which is a crucial consideration in the synthesis of unsaturated alcohols like this compound from α,β-unsaturated ketone precursors. scielo.org.mxjournals.co.za

The choice of reducing agent and reaction conditions is paramount to achieve the desired selectivity. For example, zinc borohydride on charcoal has been shown to be a regioselective reducing system, effectively converting conjugated enones to their corresponding allylic alcohols. scielo.org.mx

Organometallic Reagent Additions to Carbonyl Compounds

A primary and widely utilized method for the synthesis of this compound involves the addition of organometallic reagents to 6-methyl-5-hepten-2-one. The Grignard reaction, a cornerstone of organic synthesis, is a classic example of this approach. thieme-connect.de

In this reaction, a methylmagnesium halide (e.g., methylmagnesium chloride or methylmagnesium bromide) is reacted with 6-methyl-5-hepten-2-one. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the tertiary alcohol, this compound. rsc.orgthieme-connect.degoogle.comgoogle.com

The efficiency of the Grignard reaction can be influenced by various factors, including the choice of solvent (typically an ether like diethyl ether or tetrahydrofuran), the initiator for the Grignard reagent formation, and the reaction temperature. thieme-connect.degoogle.com For instance, the use of benzyl (B1604629) magnesium chloride or bromide as an initiator has been reported to offer advantages in terms of stability and reaction speed. google.com

Below is a table summarizing the synthesis of this compound and a related compound using Grignard reagents:

Carbonyl CompoundGrignard ReagentProductYieldReference
6-methylhept-5-en-2-onemethylmagnesium chlorideThis compound70% rsc.org
hex-5-en-2-onemethyllithium2-methylhex-5-en-2-ol- google.com

Stereoselective and Regioselective Synthesis Approaches

Asymmetric Synthesis of Related Chiral Aliphatic Alcohols

The synthesis of chiral alcohols, including aliphatic alcohols structurally related to this compound, is a significant area of research due to the importance of enantiomerically pure compounds in various applications. While this compound itself is achiral, the principles of asymmetric synthesis are highly relevant to the preparation of its chiral derivatives and other similar terpene alcohols.

One powerful strategy for obtaining enantiomerically enriched alcohols is through enzymatic kinetic resolution. mdpi.com Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted, enantiopure alcohol. mdpi.comresearchgate.net This method has been successfully applied to the resolution of various cyclic and acyclic secondary alcohols, which serve as chiral building blocks for the synthesis of complex terpenes and terpenoids. mdpi.com

Another approach is the catalytic asymmetric reduction of prochiral ketones. This can be achieved using chiral catalysts, such as those derived from N,N-dialkylnorephedrines or through biocatalytic methods employing whole cells of microorganisms like E. coli that co-express an alcohol dehydrogenase and a cofactor-regenerating enzyme. acs.orgresearchgate.net These methods can provide access to chiral secondary alcohols with high enantiomeric excess. researchgate.netresearchgate.net

The following table highlights different methods for the asymmetric synthesis of chiral alcohols:

MethodCatalyst/ReagentSubstrate TypeProductKey FeatureReference
Enzymatic Kinetic ResolutionLipase (B570770)Racemic secondary alcoholsEnantiopure alcohol and acetateSeparation of enantiomers mdpi.com
Asymmetric ReductionChiral OxazaborolidineAryl-alkyl ketonesChiral secondary alcoholsHigh enantioselectivity researchgate.net
Whole-Cell BiocatalysisE. coli with ADH & GDHAliphatic ketonesChiral secondary alcoholsHigh efficiency and enantiomeric excess researchgate.net

Control of Regioselectivity in Cyclization Reactions

The control of regioselectivity is a critical challenge in the synthesis of cyclic compounds from acyclic precursors like derivatives of this compound. The presence of multiple reactive sites, such as double bonds and hydroxyl groups, can lead to the formation of various isomers.

The phenylselenocyclization of 6-methyl-hept-5-en-2-ol is a notable example where regioselectivity is a key concern. researchgate.net This reaction can lead to the formation of a tetrahydrofuran (B95107) ring, a common motif in natural products. The outcome of the cyclization can be influenced by the presence of Lewis acids or bases as additives. researchgate.net For instance, the use of different bases as catalysts can affect the reaction rate, with stronger bases generally leading to faster reactions. researchgate.net

In the broader context of terpene synthesis, controlling the regioselectivity of cyclization and other functionalization reactions is paramount. researchgate.netrsc.org For example, cobalt-catalyzed hydroxymethylarylation of terpenes has been developed to achieve high chemo- and regioselectivity, governed by the coordination abilities of the terpene, directing groups, and steric effects. rsc.org Similarly, palladium-catalyzed telomerization of isoprene (B109036) with diethylamine (B46881) allows for the synthesis of a specific head-to-head terpene amine by controlling the regioselectivity. scilit.com

The intramolecular hydroalkoxylation of unsaturated alcohols, such as derivatives of this compound, can be catalyzed to form cyclic ethers. For example, 2,6-dimethyl-5-hepten-2-ol can be cyclized to form 2,2,6,6-tetramethyloxane (B15439894) using an acid catalyst like Amberlyst-15 or H-β zeolite. acs.org

The table below illustrates the control of regioselectivity in different reactions involving terpenes and related compounds:

ReactionSubstrateCatalyst/ReagentProductKey Aspect of ControlReference
Phenylselenocyclization6-methyl-hept-5-en-2-olPhSeCl/BasesTetrahydrofuran derivativeInfluence of additives on kinetics and regioselectivity researchgate.net
HydroxymethylarylationTerpenesCobalt(III) complexHomoallylic alcoholsCoordination ability and steric effects rsc.org
Cyclization2,6-dimethyl-5-hepten-2-olH-β zeolite2,2,6,6-tetramethyloxaneCatalyst choice to favor cyclization over dehydration acs.org

Novel Catalytic and Environmentally Benign Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This includes the use of novel catalysts and green reaction conditions to minimize waste and energy consumption.

For the synthesis of terpene alcohols and their derivatives, biocatalysis offers a promising green alternative to traditional chemical methods. The use of enzymes, such as lipases, for transesterification and hydrolysis reactions can be performed under mild conditions and often with high selectivity. researchgate.net For example, naturally immobilized Carica papaya lipase (CPL) has been used to catalyze the synthesis of terpene alcohol aromatic esters in non-aqueous systems, achieving high conversion rates. researchgate.net

Catalytic dehydration of terpene alcohols to produce valuable olefins is another area where green chemistry principles are being applied. Rhenium-based catalysts, such as Re₂O₇, have shown high activity and selectivity in the dehydration of various terpene alcohols under relatively mild conditions. acs.org These catalysts can be more efficient and produce fewer byproducts compared to traditional acid catalysts like sulfuric acid. acs.org

The development of solvent-free epoxidation processes using tungsten-based polyoxometalate catalysts represents another step towards greener synthesis. core.ac.uk This approach allows for the selective epoxidation of terpenes using hydrogen peroxide as a green oxidant, avoiding the use of hazardous solvents. core.ac.uk

Furthermore, the valorization of biomass-derived terpene compounds through catalytic amination is an emerging area. mdpi.com This involves the development of efficient homogeneous and heterogeneous catalysts for the selective synthesis of terpene-based amines under mild conditions, often following a hydrogen borrowing mechanism. mdpi.com

The following table summarizes some of the novel catalytic and environmentally benign strategies for the synthesis of terpene derivatives:

Reaction TypeCatalystSubstrateProductGreen AspectReference
Ester SynthesisCarica papaya lipase (CPL)Terpene alcoholsTerpene alcohol aromatic estersBiocatalysis, non-aqueous system researchgate.net
DehydrationRe₂O₇Terpene alcoholsOlefinsHigh activity and selectivity, mild conditions acs.org
EpoxidationTungsten polyoxometalateTerpenesTerpene epoxidesSolvent-free, H₂O₂ as oxidant core.ac.uk
AminationHomogeneous/Heterogeneous catalystsTerpene alcoholsTerpene aminesCatalytic, hydrogen borrowing mechanism mdpi.com

Enzymatic Approaches to Unsaturated Alcohols

Enzymatic methods provide a powerful tool for the synthesis of unsaturated alcohols like this compound, offering high levels of stereo-, regio-, and chemoselectivity under mild reaction conditions. utupub.fi Lipases and other enzymes are increasingly utilized for the kinetic resolution of racemic alcohols and for direct catalytic transformations.

One notable enzymatic approach involves the kinetic resolution of racemic unsaturated alcohols. Lipases, such as those from Candida antarctica (Novozym 435) and Burkholderia cepacia (Amano PS), have demonstrated high efficiency in the enantioselective transesterification of various allylic alcohols. researchgate.net This process allows for the separation of enantiomers by selectively acylating one enantiomer, leaving the other unreacted. For instance, in the resolution of (±)-hept-1-en-3-ol, Novozym 435-catalyzed acylation yielded both the ester and the remaining alcohol with high enantiomeric excess (97–100% ee and 91–100% ee, respectively). researchgate.net While this specific study did not include this compound, the principle is applicable to a wide range of unsaturated alcohols.

Another significant enzymatic method is the direct dehydration of tertiary alcohols. The enzyme linalool (B1675412) dehydratase isomerase (LinD) from the bacterium Castellaniella defragrans has been shown to catalyze the dehydration of certain tertiary alcohols. whiterose.ac.uk Although LinD showed no activity towards this compound in one study, the investigation of other microbial hydratases or engineered enzymes could open a direct biosynthetic route to this compound from its corresponding diol or via hydration of an alkene. whiterose.ac.uk

Furthermore, the enzymatic synthesis of esters from this compound has been reported. A patent describes the use of enzymes for the synthesis of (meth)acrylic esters of various hydroxy-functional aromas, including this compound. nih.gov This demonstrates the utility of enzymes in creating derivatives of the target compound.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Unsaturated Alcohols This table illustrates the effectiveness of lipases in resolving racemic unsaturated alcohols, a technique applicable to the synthesis of enantiomerically enriched forms of similar compounds.

Racemic AlcoholLipaseAcyl DonorSolventEnantiomeric Excess (ee) of ProductReference
(±)-Hept-1-en-3-olNovozym 435--97-100% (ester), 91-100% (alcohol) researchgate.net
(±)-5-Methylhex-1-en-3-olNovozym 435--High researchgate.net
(±)-1-Phenylbut-3-en-2-olAmano PS--90-95% (alcohol), 98-100% (ester) researchgate.net
Aryltrimethylsilyl chiral alcoholsVarious lipasesVinyl acetateHexane>99% mdpi.com

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative for the formation of carbon-carbon bonds and the synthesis of alcohols. These methods can often be performed at room temperature and without the need for harsh reagents. sioc-journal.cn For the synthesis of tertiary alcohols like this compound, electrochemical approaches involving reductive coupling are particularly relevant.

A general and user-friendly electrochemical method has been developed for the synthesis of tertiary alcohols by the reductive coupling of unactivated ketones with simple olefins. nih.gov This approach reverses the traditional polarity of the Grignard reaction, where the ketone acts as a nucleophile. The reaction is scalable, chemoselective, and does not require the exclusion of air or water. nih.gov This method could potentially be applied to the synthesis of this compound by coupling a suitable ketone with an appropriate olefin.

Another relevant electrochemical strategy is the cathodic reductive coupling of alkynes with unactivated aliphatic ketones to produce tertiary alcohols. rsc.org This process proceeds through a ketyl radical intermediate. While this specific work focused on the synthesis of 2-alkyl-4-phenylalkan-2-ols, the underlying principles could be adapted for the synthesis of this compound by selecting appropriate starting materials.

Furthermore, electroreductive cyclization of unsaturated alcohols presents a pathway to cyclic derivatives. The intramolecular cyclization of unsaturated bromoesters can be catalyzed by electrogenerated Nickel(I) complexes. csus.edu While not a direct synthesis of this compound itself, this demonstrates the potential of electrochemical methods to create complex molecules from unsaturated alcohol precursors.

Table 2: Overview of Potentially Applicable Electrochemical Methods for Tertiary Alcohol Synthesis This table summarizes general electrochemical methods that could be adapted for the synthesis of this compound.

Electrochemical MethodSubstratesKey FeaturesPotential Application for this compound SynthesisReference
Reductive Olefin-Ketone CouplingUnactivated Ketones, Unactivated OlefinsReverses polarity, scalable, chemoselective, tolerant to air and waterCoupling of a ketone (e.g., acetone) with a suitable unsaturated halide or other precursor. nih.gov
Cathodic Reductive Coupling of Alkynes and KetonesTerminal/Internal Acetylenes, Unactivated Aliphatic KetonesForms tertiary alcohols via a ketyl radical intermediateCoupling of an appropriate alkyne with acetone. rsc.org
Mediated EsterificationCarboxylic Acids, AlcoholsAvoids byproducts, successful for tertiary alcoholsEsterification of this compound with a carboxylic acid. sioc-journal.cn

Chemical Transformations and Mechanistic Investigations of 2,6 Dimethylhept 5 En 2 Ol

Intramolecular Cyclization Reactions for Heterocycle Formation

The structure of 2,6-dimethylhept-5-en-2-ol, featuring a hydroxyl group and a carbon-carbon double bond, makes it an ideal candidate for intramolecular cyclization to form heterocyclic compounds, primarily oxygen-containing rings.

Phenylselenoetherification: Kinetic, Mechanistic, and Selectivity Studies

Phenylselenoetherification is an electrophile-mediated cyclization that has been extensively studied using this compound. researchgate.netacs.orgacs.org This reaction involves the activation of the double bond by a selenium electrophile, followed by the intramolecular attack of the hydroxyl group to form a cyclic ether. Kinetic and mechanistic investigations have shed light on the intricate details of this transformation. frontiersin.orgorcid.orgkisti.re.krkg.ac.rscolab.ws

The course of the phenylselenoetherification of this compound is significantly influenced by the presence of Lewis bases and acids. researchgate.netfrontiersin.org While the reaction does not proceed in the absence of additives, the introduction of various Lewis bases (such as piperidine, triethylamine (B128534), pyridine (B92270), and quinoline) and Lewis acids (like cobalt(II) chloride and tin(II) chloride) facilitates the formation of a tetrahydrofuran (B95107) ring. researchgate.netresearchgate.net

Kinetic studies have revealed that the reaction rate is dependent on the nature of the additive. researchgate.net For instance, when using Lewis bases as catalysts, a good correlation exists between the reaction rate and the basicity of the catalyst. researchgate.net Triethylamine, being the strongest base among those studied, results in the fastest reaction. researchgate.net This is attributed to the formation of a hydrogen bond between the base and the hydroxyl group of the alcohol, which enhances the nucleophilicity of the oxygen atom. researchgate.net

Lewis acids, on the other hand, are believed to activate the phenylselenyl halide reagent, increasing its electrophilicity and promoting the initial attack on the double bond. researchgate.net Quantum-chemical calculations have been employed to further elucidate the mechanistic aspects of these catalyzed reactions. researchgate.netresearchgate.net

Table 1: Influence of Additives on the Phenylselenoetherification of this compound

Additive TypeExamples StudiedRoleImpact on Reaction
Lewis Bases Piperidine, Triethylamine, Pyridine, QuinolineEnhance nucleophilicity of the hydroxyl group via hydrogen bonding. researchgate.netIncreases reaction rate, with stronger bases leading to faster reactions. researchgate.netresearchgate.netresearchgate.net
Lewis Acids Cobalt(II) chloride (CoCl₂), Tin(II) chloride (SnCl₂)Activate the phenylselenyl halide reagent. researchgate.netPromotes the cyclization reaction, leading to the formation of the tetrahydrofuran ring. researchgate.netresearchgate.net

The phenylselenoetherification of unsaturated alcohols can theoretically lead to different regio- and stereoisomers. In the case of this compound, the reaction predominantly yields the tetrahydrofuran derivative, a result of a 5-exo cyclization. researchgate.netresearchgate.net The regioselectivity of these reactions is a key aspect of their synthetic utility. Studies on similar unsaturated alcohols have demonstrated that the substitution pattern on the double bond and the carbinol carbon can influence the ratio of five-membered (tetrahydrofuran) to six-membered (tetrahydropyran) ring products. researchgate.net

The stereochemistry of the newly formed cyclic ether is also a critical consideration. For other alkenols, the choice of additive has been shown to control the stereochemical outcome. For example, in the cyclization of (Z)-hex-4-en-1-ol, using triethylamine as an additive leads to the erythro-configured product, while tin(II) chloride gives the threo isomer. researchgate.net Although specific stereochemical studies on this compound are not detailed in the provided search results, the principles of stereocontrol through additive selection are well-established in related systems. researchgate.net

Influence of Lewis Bases and Acids on Reaction Pathways

Acid-Catalyzed Cyclization to Oxane Derivatives

This compound can undergo acid-catalyzed intramolecular hydroalkoxylation to yield oxane derivatives. units.itresearchgate.net This transformation involves the protonation of the double bond, followed by the nucleophilic attack of the hydroxyl group.

A self-assembled resorcinarene (B1253557) hexamer has been shown to act as an effective catalyst for the intramolecular hydroalkoxylation of this compound. units.itresearchgate.netscispace.com This supramolecular catalyst creates a nanoconfined environment that facilitates the reaction. frontiersin.org At 30°C, the reaction of this compound reaches full conversion after 3.5 days, selectively forming the corresponding cyclic ether, 2,2,6,6-tetramethyloxane (B15439894). units.itresearchgate.net In the absence of the capsule, only a 7% yield of the product is observed under the same conditions. scispace.com

The resorcinarene hexamer exhibits size-selectivity. In competitive experiments between this compound and a longer-chain analogue, 2,6-dimethyloctadec-2-en-6-ol, the shorter substrate reacts preferentially, highlighting the enzyme-like substrate recognition of the catalyst. units.itresearchgate.net The catalytic activity is attributed to the weak Brønsted acidity of the capsule, which has an estimated pKa of 5.5-6.0. scispace.comfrontiersin.org

Table 2: Resorcinarene Hexamer Catalyzed Cyclization of Unsaturated Alcohols

SubstrateConversion (%)Product Ratio (Shorter:Longer)Time (h)
This compound100-84
Competitive: this compound vs. 2,6-Dimethyloctadec-2-en-6-ol53 (overall)92:864

Data sourced from competitive experiments. units.itresearchgate.net

A common side reaction in the acid-catalyzed cyclization of alcohols is dehydration. In the synthesis of 2,2,6,6-tetramethyloxane from this compound using an acid catalyst like Amberlyst-15, competitive dehydration to form the corresponding diene byproducts limits the yield of the desired cyclic ether to 62%. acs.org The use of H-β zeolite as a catalyst can improve the yield to 80% with a 97% conversion. acs.org The addition of water to the reaction mixture has been found to suppress the formation of byproducts and increase the yield of the cyclized product. acs.org

Substrate Selectivity in Resorcinarene Hexamer Catalysis

Degradation and Rearrangement Processes of this compound

Under catalytic conditions, particularly with acid catalysts, this compound undergoes significant degradation and rearrangement, primarily through two competing pathways: intramolecular cyclization and dehydration.

The principal rearrangement product is the cyclic ether 2,2,6,6-tetramethyloxane , formed via an intramolecular hydroalkoxylation (cyclization). This reaction has been studied using various acid catalysts. Concurrently, dehydration occurs, leading to the formation of alkene byproducts, primarily 2,6-dimethyl-1,6-heptadiene and 2,6-dimethyl-2,5-heptadiene . acs.org The choice of catalyst and reaction conditions plays a critical role in determining the product distribution. For example, using the acid catalyst Amberlyst-15 results in a 62% yield of the cyclized ether, with competitive dehydration limiting a higher yield. acs.org The use of H-β zeolite as a catalyst has been shown to improve the yield of 2,2,6,6-tetramethyloxane to 80% with a 97% conversion rate. acs.org

Table 1: Catalyst Performance in the Rearrangement of this compound

Catalytic Systems and Reaction Mechanism Elucidation

The mechanisms of the transformations of this compound have been elucidated through studies of the catalytic systems that promote them.

The acid-catalyzed rearrangement to either the cyclic ether or diene products proceeds via a common carbocation intermediate. The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule, a good leaving group. This generates a tertiary carbocation. The reaction pathway then diverges:

Cyclization: An intramolecular nucleophilic attack on the carbocation by the electrons of the carbon-carbon double bond results in the formation of the six-membered ring of 2,2,6,6-tetramethyloxane. This is an endo-cyclization process.

Dehydration: Deprotonation of a carbon atom adjacent to the carbocation center leads to the formation of a new double bond, resulting in various isomeric dienes. acs.org

A different type of catalytic transformation is the phenylselenoetherification, which has been investigated to understand the influence of additives on reaction kinetics and mechanism. researchgate.netresearchgate.net The reaction of this compound with phenylselenenyl halides (PhSeX) can be catalyzed by Lewis bases such as pyridine and triethylamine. researchgate.netresearchgate.net Kinetic studies performed via UV-VIS spectrophotometry under pseudo-first-order conditions show that the reaction rate is dependent on the basicity of the catalyst. researchgate.net The proposed mechanism involves the formation of a hydrogen bond between the base and the alcohol's hydroxyl group, which increases the nucleophilicity of the oxygen atom, thus facilitating the intramolecular cyclization. researchgate.net Triethylamine, being the strongest base among those tested, produced the fastest reaction rate. researchgate.net

The addition of Lewis acids like cobalt(II) chloride (CoCl₂) and tin(II) chloride (SnCl₂) as additives has also been studied to understand their influence on the kinetics and regioselectivity of the phenylselenocyclization process. researchgate.net These studies are crucial for understanding the mechanistic details of electrophilic cyclization reactions. researchgate.netresearchgate.net

Table 2: List of Chemical Compounds

Advanced Analytical Methodologies for Research on 2,6 Dimethylhept 5 En 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,6-dimethylhept-5-en-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom within the molecule, respectively.

In ¹H NMR analysis, the chemical shifts, signal multiplicities (splitting patterns), and integration values correspond directly to the molecular structure. The spectra would confirm the presence of the two methyl groups attached to the carbon bearing the hydroxyl group, the methyl groups on the double bond, the methylene (B1212753) protons, and the lone methine proton on the double bond.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The spectrum would show distinct signals for the quaternary carbon attached to the hydroxyl group, the olefinic carbons of the C5-C6 double bond, and the various methyl and methylene carbons.

NMR is also a powerful technique for mechanistic studies. For instance, in the synthesis of this compound via the Grignard reaction between 6-methylhept-5-en-2-one and a methylmagnesium halide, NMR can be used to monitor the reaction progress by observing the disappearance of the ketone starting material and the appearance of the tertiary alcohol product. rsc.org Similarly, it can be used to characterize the products of reactions involving this compound, such as its acid-catalyzed intramolecular hydroalkoxylation to form cyclic ethers. researchgate.net

Table 1: Representative NMR Data for this compound (Note: Exact chemical shifts (δ) in ppm can vary based on the solvent and instrument frequency. The data below is illustrative.)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
C1-H₃ (gem-dimethyl)~1.20 (s, 6H)~29.5
C2-OH~1.35 (s, 1H)~71.0
C3-H₂~1.55 (t, 2H)~43.0
C4-H₂~2.00 (q, 2H)~22.5
C5-H~5.10 (t, 1H)~124.5
C6-CH₃~1.68 (s, 3H)~25.7
C7-H₃~1.60 (s, 3H)~17.6

s = singlet, t = triplet, q = quartet

Mass Spectrometry (MS) for Characterization and Fragment Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation patterns of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation.

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight (142.24 g/mol ). chemspider.com A prominent feature in the mass spectra of alcohols is the loss of a water molecule (H₂O, 18 Da), which would result in a significant peak at m/z 124. Another common fragmentation pathway involves the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). The loss of a methyl group (CH₃, 15 Da) would lead to a fragment at m/z 127. The fragmentation pattern provides a fingerprint that helps confirm the compound's identity. msu.edu

Table 2: Expected Key Fragments in the EI-Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
142[C₉H₁₈O]⁺Molecular Ion (M⁺)
127[M - CH₃]⁺Loss of a methyl group
124[M - H₂O]⁺Dehydration (loss of water)
69[C₅H₉]⁺Cleavage at C4-C5 bond
43[C₃H₇]⁺Isopropyl cation or related fragments

Gas Chromatography (GC) and Coupled Techniques (GC-MS, GC-FID) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is the premier analytical method for separating and quantifying volatile compounds like this compound. restek.com Its high resolution makes it ideal for assessing the purity of a sample by separating the main compound from any impurities, such as starting materials, byproducts, or isomers.

When coupled with a Flame Ionization Detector (GC-FID), the technique provides accurate quantification of the compound. nih.gov This is essential for determining the yield of a synthesis or the concentration of the alcohol in a mixture. For example, GC-FID is used to quantify product formation in kinetic studies of terpene synthases. nih.gov

The coupling of GC with a Mass Spectrometer (GC-MS) is a particularly powerful combination. nih.gov As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides mass spectra for each component. This allows for positive identification of this compound based on its retention time and its unique mass fragmentation pattern, distinguishing it from other compounds in the mixture. nih.gov GC-MS is routinely used to monitor the progress of reactions, such as the synthesis of its precursor, 2,6-dimethylhept-5-enal, or its subsequent conversion into other products. google.comacs.org Reaction aliquots can be taken over time, quenched, and analyzed to track the consumption of reactants and the formation of products, enabling optimization of reaction conditions. doi.org

Computational and Theoretical Studies on 2,6 Dimethylhept 5 En 2 Ol Systems

Quantum Chemical Calculations (e.g., DFT, MP2) for Reaction Pathways and Energetics

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to map out reaction pathways, identify transition states, and calculate the energetics of these processes.

Research on reactions involving unsaturated alcohols similar to 2,6-dimethylhept-5-en-2-ol has demonstrated the utility of these methods. For instance, studies on the phenylselenoetherification of unsaturated alcohols utilize DFT and MP2 to explore the reaction mechanism. nih.govresearchgate.net These calculations can identify key intermediates, such as seleniranium ions, and the transition states connecting them. researchgate.net

In a study on the cyclization of 2,6-dimethyl-hept-5-en-2-ol with phenylselenohalides, quantum chemical calculations were performed to identify a reasonable reaction path, including the intermediate and transition-state structures. nih.gov Similarly, DFT calculations at the B3LYP level of theory have been used to study the mechanism of phenylselenoetherification of linalool (B1675412), a structurally related tertiary alcohol. mdpi.com These studies often involve calculating the energies of reactants, intermediates, transition states, and products to determine the reaction's feasibility and selectivity.

The choice of functional and basis set is crucial for accurate predictions. For example, calculations for the cyclization of (Z)-hex-4-en-1-ol were performed at the MP2(fc)/6-311+G//B3LYP/6-311+G + ZPE(B3LYP/6-311+G) level of theory. nih.gov This notation indicates that the geometry was optimized using the B3LYP functional with the 6-311+G basis set, and then a more accurate energy calculation was performed using the MP2 method with the larger 6-311++G** basis set. Such a multi-level approach balances computational cost and accuracy.

Below is a table summarizing representative computational methods used in studying reactions of unsaturated alcohols:

Reaction TypeCompound TypeComputational MethodKey Findings
PhenylselenoetherificationUnsaturated alcoholsMP2(fc)/6-311+G//B3LYP/6-311+G Identification of transition state and demonstration of SN2-like mechanism. nih.gov
PhenylselenoetherificationLinaloolB3LYP/6-311+G(d,p) with CPCM solvation modelElucidation of syn and anti reaction pathways and the catalytic role of Lewis bases. mdpi.com
Carbonyl-Olefin MetathesisAliphatic ketonesDFT at B97-D level with implicit solvationDetermination of the most favorable reaction pathway for monomeric and dimeric catalyst complexes. umich.edu

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. A key aspect of this is conformational analysis, which aims to identify the stable arrangements of atoms (conformers) and determine their relative energies.

For a flexible molecule like this compound, with several rotatable single bonds, a multitude of conformations are possible. Molecular mechanics is a common method for exploring the conformational landscape. csbsju.edu This approach uses a simplified, classical mechanics-based model (a force field) to calculate the potential energy of a molecule as a function of its atomic coordinates. acs.orgwindows.net

The conformational analysis of this compound would involve systematically rotating the dihedral angles of the key single bonds (e.g., C2-C3, C3-C4, C4-C5) and calculating the energy of each resulting conformation. This process helps to identify the low-energy conformers, which are the most likely to be populated at a given temperature. The analysis can reveal important intramolecular interactions, such as steric hindrance or potential weak hydrogen bonds between the hydroxyl group and the pi-system of the double bond. rsc.org

Advanced computational methods can perform a "dihedral angle driving" scan, where the energy is calculated at regular intervals as a specific dihedral angle is rotated, ensuring that all low-energy minima (both local and global) are found. csbsju.edu The results of such an analysis are typically presented as a potential energy surface, which maps the energy as a function of one or more geometric parameters.

While specific conformational analysis studies on this compound are not prevalent in the literature, the principles are well-established from studies on similar molecules like chiral alkenes and other unsaturated alcohols. rsc.orgacs.org

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are based on quantum mechanics, can be used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for interpreting experimental spectra and for identifying unknown compounds.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum, can be calculated using methods like DFT. A particularly interesting feature in the IR spectrum of this compound is the O-H stretching vibration. The frequency of this vibration is sensitive to the local environment of the hydroxyl group, including its conformation and any intramolecular interactions. rsc.org

A recent study developed a model for accurately predicting the OH stretching fundamental wavenumbers of alcohols. By applying a linear scaling relationship to harmonically predicted wavenumbers from DFT calculations (specifically with the PBE0-D3 functional), the model achieves a mean absolute error of just 1.3 cm⁻¹ for a diverse set of alcohol conformers. rsc.org This approach could be applied to the different conformers of this compound to predict their distinct OH stretching frequencies, aiding in the experimental identification of the dominant conformers in the gas phase or in non-polar solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts and coupling constants can also be calculated using quantum chemical methods. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These predicted values can then be compared to experimental data.

Table of Experimental NMR Data for 2,6-dimethylhept-5-enal

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
1H (CHO)9.58d2.02
1H (C5-H)5.05m
13C (CHO)204.95
13C (C6)132.52
13C (C5)123.37
13C (C2)45.69
13C (C4)30.56
13C (C7)25.61
13C (C3)25.26
13C (C1)13.15
13C (C8)17.63
Data from US Patent US20160318836A1 for a related compound. google.com

Kinetic and Thermodynamic Interpretations from Simulations

Computational simulations provide valuable data for understanding the kinetics and thermodynamics of chemical reactions. By calculating the energies of reactants, products, and transition states, key thermodynamic and kinetic parameters can be determined.

Activation Parameters: From the calculated potential energy surface, it is possible to extract activation energies (ΔE‡) and enthalpies (ΔH‡). By calculating the vibrational frequencies, one can also determine the entropy of activation (ΔS‡). Negative values for the entropy of activation, for example, can support a proposed associative mechanism, such as an SN2 reaction. nih.gov

The table below illustrates the kind of energetic data that can be obtained from simulations to provide kinetic and thermodynamic interpretations. The values are hypothetical for a reaction of this compound but are based on findings for similar systems.

Hypothetical Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)Interpretation
Reactants0.0Reference energy level.
Transition State 1 (TS1)+15.2Activation energy for the formation of Product A (kinetic product).
Product A-5.4A stable product, but less stable than Product B.
Transition State 2 (TS2)+18.7Activation energy for the formation of Product B (thermodynamic product).
Product B-8.1The most thermodynamically stable product.

These computational insights are crucial for predicting reaction outcomes, optimizing reaction conditions, and designing new synthetic routes involving this compound and related compounds.

Occurrence, Biosynthesis, and Chemoecological Relevance of Analogues

Natural Occurrence of Related Unsaturated Tertiary Alcohols and Terpenoids

While 2,6-dimethylhept-5-en-2-ol itself is not widely reported from natural sources, a variety of structurally similar unsaturated tertiary alcohols and other terpenoids are well-documented constituents of natural systems, from plants to insects. inchem.orgmmsl.cz These compounds often play crucial roles in the chemical ecology of the organisms that produce them.

One of the most well-known unsaturated acyclic tertiary monoterpene alcohols is linalool (B1675412) , which exists as two enantiomers, (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol). Linalool is a common component of the floral scents of many plant species, contributing to their characteristic aromas. It is also found in the essential oils of numerous plants, including lavender, coriander, and basil.

Another relevant analog is (E)-2,6-dimethyl-6-octen-2-ol , which has been identified as a component of the abdominal sex-attracting secretion of the male dung beetle, Kheper subaeneus. lookchem.com This discovery marked the first report of this compound as a natural product. lookchem.com

The primary alcohol analog, (R)-2,6-dimethylhept-5-en-1-ol , serves as the primary component of the sex pheromone of the acarid mite Tyreophagus sp. nyxxb.cn This highlights the importance of this structural backbone in insect communication. Its corresponding aldehyde, 2,6-dimethyl-5-heptenal (B93204) , also known as melonal, is found in natural sources such as lemon and lime peel oil, as well as ginger. lookchem.com

Furthermore, other related terpenoids are widespread. For instance, 6-methyl-5-hepten-2-one (B42903) , a precursor in the synthesis of many terpenoids, is naturally present in a wide array of plants, including lemongrass, citronella, and tomato. lookchem.com It is considered a degradation product of terpenes. lookchem.com

The following interactive data table summarizes the natural occurrence of this compound and its related analogs.

Compound NameNatural Source(s)Organism Type
This compoundNot widely reported in nature. thegoodscentscompany.com-
LinaloolFloral scents of many plants (e.g., lavender, coriander)Plant
(E)-2,6-dimethyloct-6-en-2-olAbdominal secretion of male dung beetle (Kheper subaeneus) lookchem.comInsect
(R)-2,6-dimethylhept-5-en-1-olSex pheromone of acarid mites (Tyreophagus sp.) nyxxb.cnInsect
2,6-Dimethyl-5-heptenalLemon and lime peel oil, ginger lookchem.comPlant
6-Methyl-5-hepten-2-oneLemongrass, palmarosa, tomato, and many other plants lookchem.comPlant

Biosynthetic Pathways Leading to Analogous Structures

The biosynthesis of terpenoids, including unsaturated alcohols and their derivatives, is a well-established area of study. Terpenoids are synthesized from five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com These precursors are produced through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids. mdpi.com

Monoterpenes, the class to which this compound belongs, are typically derived from geranyl diphosphate (GPP), which is formed by the condensation of one molecule of DMAPP and one molecule of IPP. mdpi.com The immense diversity of terpenoid structures arises from the action of a large family of enzymes known as terpene synthases (TPSs), which catalyze the conversion of these acyclic precursors into a vast array of cyclic and acyclic products. mdpi.com

While the standard head-to-tail condensation of isoprene (B109036) units is the most common route, some organisms utilize alternative pathways to produce "irregular" terpenoids. nih.gov For example, the biosynthesis of lavandulyl diphosphate (LPP), the precursor to irregular monoterpenes like lavandulol, involves a non-head-to-tail condensation of two DMAPP units. nih.gov The biosynthesis of some noncanonical terpenoids can also involve methylation modifications of the standard precursors, leading to skeletons with carbon numbers that are not multiples of five. nih.govbeilstein-journals.org

The formation of the tertiary alcohol functional group in compounds like this compound likely occurs through the hydration of a double bond in a precursor molecule, a reaction that can be catalyzed by specific enzymes. For instance, the hydration of alkenes is a known method for the industrial production of tertiary alcohols. wikipedia.org In biological systems, cytochrome P450 monooxygenases are often involved in the hydroxylation of terpene skeletons.

Role in Chemical Communication and Semiochemistry in Non-Human Organisms

Unsaturated alcohols and related terpenoids play a critical role in chemical communication (semiochemistry) among a wide variety of non-human organisms. mmsl.cz These volatile compounds act as signals that can influence the behavior of other individuals, both within the same species (pheromones) and between different species (allelochemicals).

As previously mentioned, (R)-2,6-dimethylhept-5-en-1-ol is a sex pheromone for acarid mites, demonstrating a clear role in reproduction. nyxxb.cn Similarly, (E)-2,6-dimethyloct-6-en-2-ol functions as a sex attractant in dung beetles. lookchem.com This indicates that even subtle variations in the structure of these acyclic terpenoid alcohols can lead to species-specific signals.

In the plant kingdom, volatile terpenoids are key mediators of interactions with insects and other organisms. researchgate.net They can act as attractants for pollinators or as defense compounds that repel herbivores. researchgate.net For example, the release of a blend of volatile terpenoids, often including linalool, can attract the natural enemies of herbivorous insects, an indirect defense mechanism known as "crying for help."

The aldehyde analog, 2,6-dimethyl-5-heptenal (melonal), with its characteristic melon-like scent, is used by plants to attract pollinators or seed dispersers. lookchem.com The diverse roles of these compounds in chemical communication are summarized in the table below.

Compound NameChemoecological RoleType of SignalInteracting Organisms
(E)-2,6-dimethyloct-6-en-2-olSex attractant lookchem.comPheromoneDung beetles (Kheper subaeneus)
(R)-2,6-dimethylhept-5-en-1-olSex pheromone nyxxb.cnPheromoneAcarid mites (Tyreophagus sp.)
LinaloolFloral attractant, herbivore-induced defense signalAllelochemicalPlants, pollinators, herbivorous insects, and their natural enemies
2,6-Dimethyl-5-heptenalFragrance component, potential attractantAllelochemicalPlants, pollinators/seed dispersers

The study of these and other related terpenoids continues to reveal the intricate chemical language that governs interactions within and between species in the natural world. While direct research on this compound is scarce, the prevalence and functional diversity of its analogs suggest that it could have similar, yet undiscovered, roles in chemoecology.

Advanced Applications and Industrial Prospects Derived from 2,6 Dimethylhept 5 En 2 Ol Research

Utility as a Precursor in Organic Synthesis

The unique structure of 2,6-dimethylhept-5-en-2-ol, a tertiary alcohol with an isolated double bond, makes it a valuable starting material for the synthesis of more complex and specialized molecules. Its functional groups provide reactive sites for a variety of chemical transformations, allowing chemists to build intricate molecular architectures.

Building Block for Complex Molecules and Heterocycles

This compound serves as a key building block in the synthesis of various complex organic structures, particularly cyclic compounds and heterocycles, which are foundational to many areas of chemistry.

A significant application is the acid-catalyzed intramolecular hydroalkoxylation/cyclization of this compound. This reaction leads to the formation of 2,2,6,6-tetramethyloxane (B15439894), a cyclic ether. researchgate.netthegoodscentscompany.com The process involves the addition of the hydroxyl group across the carbon-carbon double bond within the same molecule, creating a stable six-membered ring. researchgate.net Initial attempts using an Amberlyst-15 acid catalyst resulted in a 62% yield, with a competing dehydration reaction limiting the output. researchgate.net However, optimizing the reaction with H-β zeolite as the catalyst and adding water to suppress the formation of alkene byproducts significantly improved the yield to 80%. researchgate.net

Further research has demonstrated its use in forming other heterocyclic systems. For example, the reaction of this compound with phenylselenohalides can induce cyclization to form a substituted tetrahydrofuran (B95107) ring. mdpi.com This type of reaction is valuable for creating specific five-membered ether structures. Additionally, this alcohol is a precursor for synthesizing complex sandalwood-like fragrance molecules. In one patented process, this compound is first converted to its corresponding methyl ether and then used in a multi-step synthesis to produce novel substituted cyclohexanol (B46403) compounds. odowell.com

Table 1: Examples of Complex Molecules Synthesized from this compound
PrecursorSynthesized MoleculeMolecule TypeKey Reaction TypeReference
This compound2,2,6,6-TetramethyloxaneCyclic Ether (Oxane)Intramolecular Hydroalkoxylation researchgate.net
This compoundSubstituted TetrahydrofuranCyclic Ether (Furan)Phenylseleno-etherification mdpi.com
This compoundSubstituted CyclohexanolsCyclic AlcoholMulti-step synthesis including etherification odowell.com

Synthesis of Fragrance and Flavor Chemical Intermediates (e.g., 2,6-Dimethyl-5-heptenal (B93204) production processes)

While this compound itself is used in fragrance applications, its role as a precursor to other valuable aroma chemicals is also significant. hmdb.ca It serves as an intermediate in the synthesis of novel aldehydes used in the fragrance industry. odowell.com

A primary example is its connection to the production of 2,6-dimethyl-5-heptenal, a potent fragrance compound also known as Melonal, which is prized for its intense melon and cucumber scent. researchgate.netopenmedicinalchemistryjournal.com While common industrial methods for producing Melonal often start from other molecules like 6-methyl-5-hepten-2-one (B42903) via the Darzens reaction or from citral (B94496) through a Baeyer-Villiger oxidation, pathways involving terpenoid alcohols also exist. researchgate.netfrontiersin.org

One patented method highlights the utility of this compound in creating fragrance intermediates. The process involves converting the alcohol into its methyl ether, which then serves as a building block for further reactions to produce novel aldehydes with desirable scent profiles. odowell.com Another synthetic route to Melonal involves the reduction of 6-methyl-5-hepten-2-one to its corresponding secondary alcohol, 6-methyl-5-hepten-2-ol, which is then halogenated and subjected to a Grignard reaction. fishersci.ca The synthesis of this compound itself is efficiently achieved by treating 6-methylhept-5-en-2-one with a methylmagnesium halide Grignard reagent. odowell.com

Development of Sustainable Solvent Alternatives

The push for "green chemistry" has spurred research into finding environmentally benign alternatives to traditional, often hazardous, organic solvents. Terpenes and their derivatives are considered promising candidates due to their renewable sourcing, biodegradability, and low toxicity. thegoodscentscompany.comgoogle.com

In this context, this compound has been identified as a valuable precursor for a novel sustainable solvent. researchgate.net Through an acid-catalyzed intramolecular cyclization, it is converted into 2,2,6,6-tetramethyloxane. researchgate.net This hindered cyclic ether has been evaluated for its physical and solvation properties, showing potential as a replacement for conventional hydrocarbon solvents like toluene (B28343) and cyclohexane. researchgate.net

Key properties of 2,2,6,6-tetramethyloxane include a boiling point of 140 °C and a strong hydrogen-bond-accepting ability. researchgate.net Its performance has been tested in several model organic reactions, demonstrating its applicability as a reaction medium. researchgate.net Furthermore, computational toxicology models have indicated that this new solvent is nonmutagenic, reinforcing its profile as a safer alternative. researchgate.net

Table 2: Physicochemical Properties of 2,2,6,6-Tetramethyloxane
PropertyValueSignificance
Boiling Point140 °CAllows for a wide range of reaction temperatures.
Hydrogen Bond Acidity (α)0Indicates it does not act as a hydrogen bond donor.
Hydrogen Bond Basicity (β)0.59Shows strong hydrogen-bond-accepting ability, similar to THF.
Polarizability (π*)0.04Indicates low polarity.
Mutagenicity PredictionNonmutagenicSuggests a favorable safety profile compared to some traditional solvents.
Source: Data derived from research on 2,2,6,6-tetramethyloxane synthesis and properties. researchgate.net

Research into Chemical Modulators of Microbial Biofilms

Microbial biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, often leading to increased resistance to antimicrobial agents. There is growing interest in finding compounds that can inhibit biofilm formation or disrupt existing ones. Plant-derived metabolites, especially terpenoids, have been identified as a rich source of such biologically active agents.

The broader class of terpenoids has demonstrated significant potential as anti-biofilm agents and inhibitors of quorum sensing, the cell-to-cell communication system that regulates biofilm formation in many bacterial species. lookchem.com Studies have shown that various terpenes and their derivatives can interfere with biofilm structure, target quorum sensing pathways, and even disrupt the bacterial cell membrane. lookchem.com

While extensive research highlights the antimicrobial and anti-biofilm activities of many terpenoids, specific studies focusing exclusively on this compound are not widely represented in the current body of literature. However, related compounds have been investigated. For instance, the corresponding aldehyde, 2,6-dimethyl-5-heptenal (Melonal), is noted for its potential anti-inflammatory and antioxidant properties and is included in some antimicrobial compositions. Given that the biological activity of terpenoids is often linked to their structural features, the potential for this compound to modulate microbial biofilms presents a plausible area for future investigation.

Environmental Fate and Degradation Mechanisms of 2,6 Dimethylhept 5 En 2 Ol

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from soil and water environments.

The biodegradability of 2,6-dimethylhept-5-en-2-ol is influenced by its structure as a branched, unsaturated tertiary alcohol. While many simpler alcohols are readily biodegradable, the tertiary nature and branching of this molecule may present challenges for microbial enzymes. nottingham.ac.uknih.gov However, numerous microorganisms, particularly from the genus Pseudomonas, are known to degrade a wide variety of terpenes and terpenoids. nottingham.ac.ukresearchgate.net

The initial steps in the microbial degradation of terpene alcohols often involve oxidation of the alcohol group or hydroxylation of the carbon skeleton. nih.gov For tertiary alcohols, some bacteria have been shown to employ desaturase enzymes as an initial step, leading to the formation of an unsaturated intermediate. nih.govasm.org It is plausible that microorganisms could initiate the degradation of this compound through oxidation of the terminal methyl groups or by attacking the double bond, leading to the formation of diols which can be further metabolized.

Studies on the biodegradation of other C9 alcohols and alcohol ethoxylates have shown that they can be readily biodegradable under aerobic conditions. europa.euexxonmobilchemical.comerasm.org The fact that this compound has been identified as a natural product resulting from the oxidative degradation of carotenoids in apple pomace suggests that pathways for its biological breakdown exist in nature.

The table below presents a summary of microbial genera known for their ability to degrade terpenoids.

Microbial GenusExamples of Degraded TerpenoidsRelevant Environments
PseudomonasPinene, Linalool (B1675412), Citronellol, GeraniolSoil, Water
RhodococcusTerpenes, various hydrocarbonsSoil, Marine environments
Aspergillusβ-IononeSoil, Decomposing organic matter
CastellaniellaLinaloolSoil

Environmental Monitoring and Analytical Challenges in Trace Detection

The detection and quantification of this compound in environmental matrices such as water, soil, and air present several analytical challenges. As a volatile fragrance compound, it is likely to be present at trace concentrations (ng/L to µg/L range) in environmental samples. oup.com

The standard analytical technique for the analysis of volatile and semi-volatile organic compounds, including fragrances, is gas chromatography coupled with mass spectrometry (GC-MS). reading.ac.uknih.govresearchgate.net Sample preparation methods such as headspace analysis and solid-phase microextraction (SPME) are commonly used to extract and concentrate the analytes from the sample matrix before GC-MS analysis. nih.govhelsinki.figcms.cz

A significant challenge in the analysis of terpenes and terpenoid alcohols is their potential for thermal degradation in the hot GC injector port. This can lead to the formation of artifactual byproducts, resulting in an inaccurate quantification of the parent compound. terpenebeltfarms.com For instance, the dehydration of tertiary alcohols or rearrangements can occur at elevated temperatures. Therefore, the development of analytical methods with lower injection temperatures or the use of techniques like cool on-column injection is crucial for the accurate analysis of these compounds. terpenebeltfarms.com

Furthermore, the complexity of environmental samples, which contain a multitude of other organic compounds, can lead to matrix interference and co-elution, making the identification and quantification of the target analyte challenging. The use of high-resolution mass spectrometry or two-dimensional gas chromatography (GCxGC) can help to overcome these issues by providing better separation and selectivity. researchgate.net

The table below outlines common analytical techniques and associated challenges for the detection of volatile fragrance compounds.

Analytical TechniqueSample PreparationCommon Challenges
Gas Chromatography-Mass Spectrometry (GC-MS)Headspace (HS), Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE)Thermal degradation of analytes, Matrix interference, Co-elution
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)Headspace (HS), Solid-Phase Microextraction (SPME)Increased instrument complexity and data processing requirements
Liquid Chromatography-Mass Spectrometry (LC-MS)Direct injection, Solid-Phase Extraction (SPE)Lower volatility of some fragrance compounds may limit applicability

Future Directions and Emerging Research Frontiers for 2,6 Dimethylhept 5 En 2 Ol

Advancements in Asymmetric and Green Synthesis Methodologies

The development of efficient, stereoselective, and environmentally benign methods for synthesizing chiral molecules is a paramount goal in modern organic chemistry. Future research on 2,6-dimethylhept-5-en-2-ol will likely pivot towards these advanced synthetic paradigms.

Green Synthesis Approaches: Environmentally friendly synthesis is a key area of development. One promising green approach involves the acid-catalyzed cyclization of this compound. Research has shown that solid acid catalysts, such as the ion-exchange resin Amberlyst-15 or H-β zeolite, can efficiently mediate the intramolecular cyclization to produce 2,2,6,6-tetramethyloxane (B15439894). acs.org Notably, using H-β zeolite can achieve high conversion (97%) and yield (80%), improving upon previous methods and offering a more sustainable catalytic option. acs.org Another green frontier is the use of electrochemistry. Methodologies such as Kolbe electrolysis, which can be used for intramolecular radical cyclizations of unsaturated carboxylic acids, represent an environmentally friendly pathway that could be adapted for terpene alcohol derivatives. researchgate.net

Asymmetric Synthesis: Creating specific enantiomers of chiral alcohols is crucial, as biological activity is often stereospecific. While asymmetric synthesis of this compound itself is a developing area, methodologies applied to its structural isomers provide a clear roadmap. For instance, the asymmetric synthesis of (R)-2,6-dimethylhept-5-en-1-ol, a primary alcohol isomer and a known insect sex pheromone, has been successfully achieved. nyxxb.cn One reported route utilizes an Evans chiral auxiliary to construct the key chiral tertiary carbon center, followed by a multi-step reaction sequence to yield the target molecule. nyxxb.cn Such strategies, which establish stereocenters with high fidelity, could be adapted to target the chiral center in derivatives of this compound. Future work will likely focus on developing catalytic asymmetric methods, potentially using chiral Lewis acids or organocatalysts, to avoid the stoichiometric use of chiral auxiliaries, thereby improving atom economy.

Novel Catalytic Applications and Reaction Discoveries

The unique structure of this compound makes it an interesting substrate for discovering and optimizing novel catalytic reactions. Its alkene and alcohol functionalities allow it to participate in a variety of transformations, particularly intramolecular cyclizations.

One of the most innovative applications involves using self-assembled molecular containers as catalysts. The resorcinarene (B1253557) hexamer, a large capsular molecule, has been shown to catalyze the intramolecular hydroalkoxylation of this compound to form its corresponding cyclic ether. units.it The reaction proceeds to full conversion at mild temperatures (30°C) and demonstrates remarkable size-selectivity in competitive experiments, showcasing how supramolecular chemistry can control reactivity. units.it

Furthermore, the phenylselenoetherification of this compound and its close relatives has been a subject of detailed mechanistic and kinetic studies. researchgate.netresearchgate.net These investigations have explored the influence of various Lewis acids (e.g., CoCl₂, SnCl₂) and Lewis bases (e.g., pyridine (B92270), triethylamine) as additives or catalysts, providing fundamental insights into how these reactions can be controlled to favor specific regioisomeric cyclic ether products. researchgate.net The reaction rate has been shown to correlate with the basicity of the catalyst employed. researchgate.net

The table below summarizes key research findings in the catalytic transformations of this compound.

Catalyst/ReagentReaction TypeProductKey FindingReference(s)
H-β ZeoliteIntramolecular Cyclization2,2,6,6-TetramethyloxaneHigh conversion (97%) and yield (80%) under green catalytic conditions. acs.org
Resorcinarene HexamerIntramolecular HydroalkoxylationCyclic EtherFull conversion at mild temperature; demonstrates size-selective catalysis within a molecular capsule. units.it
Phenylselenyl Halides with Lewis Acid/Base AdditivesPhenylselenoetherificationTetrahydrofuran (B95107) DerivativesReaction kinetics and regioselectivity are strongly influenced by the choice of additives, providing mechanistic insights. researchgate.netresearchgate.net

Deeper Elucidation of Biological and Chemoecological Roles

While the precise biological functions of this compound are still under investigation, the known roles of its isomers provide compelling directions for future chemoecological research. Many structurally similar chiral alcohols are vital signaling molecules in nature.

The primary alcohol isomer, 2,6-dimethylhept-5-en-1-ol, is a well-documented pheromone. It functions as a sex pheromone for ants of the Polyergus and Myrmecocystus genera and as an alarm pheromone for Ropalidia wasps and the ant Acanthomyops claviger. researchgate.net More specifically, the (R)-enantiomer of 2,6-dimethylhept-5-en-1-ol has been identified as the primary component of the sex pheromone for the acarid mite Tyreophagus sp., a significant pest of stored grain. nyxxb.cn

Additionally, related compounds have been identified in nature, suggesting potential biogenic pathways. For example, 6-methylhept-5-en-2-ol has been detected in fungi and vertebrates. researchgate.net It has also been identified, along with related terpene alcohols and aldehydes, as a product of the oxidative degradation of carotenoids in apple pomace. researchgate.net This suggests that this compound could arise in various organisms through similar metabolic or degradation processes. Future research should focus on targeted screening for this specific tertiary alcohol in plant volatiles, insect secretions, and microbial metabolites to uncover its natural roles.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

A significant emerging frontier in chemical research is the application of artificial intelligence (AI) and machine learning (ML) to predict reaction outcomes and accelerate the discovery of new molecules and synthetic pathways. mdpi.comnih.gov While specific ML models for this compound are not yet prevalent, the tools being developed for the broader class of terpenes are directly applicable.

Terpenes are synthesized in nature by a diverse family of enzymes called terpene synthases (TPSs). cvut.cz Predicting the product of a given TPS from its amino acid sequence is a major challenge due to the complex reaction cascades they catalyze. nih.gov Machine learning models are being developed to tackle this problem. By training on large datasets of characterized TPS enzymes, these models can learn the subtle sequence-function relationships that determine the final terpene scaffold. cvut.czplos.orgresearchgate.net

The primary goals of these computational approaches include:

Functional Prediction: Classifying terpene synthases and predicting their substrate and product specificity from sequence data alone. plos.orgresearchgate.net

Genome Mining: Identifying novel TPS genes within the vast amount of genomic data, which can lead to the discovery of new enzymes and natural products. nih.gov

Reaction Optimization: Predicting how mutations in a TPS active site will alter the product distribution, enabling the rational engineering of enzymes for the biosynthesis of desired molecules.

The table below outlines some of the data-driven approaches being applied to terpene research, which represent the future direction for studying compounds like this compound.

AI/ML Application AreaObjectiveMethodologyPotential Impact on this compound ResearchReference(s)
Terpene ClassificationPredict the subclass of a newly discovered terpene based on its physicochemical properties.Algorithms like Random Forests, k-Nearest Neighbors, and Neural Networks.Rapidly categorize potential new isomers or derivatives, aiding in functional annotation. mdpi.com
Biosynthesis PredictionPredict the terpene product from the amino acid sequence of a terpene synthase (TPS) enzyme.Models pre-trained on large protein and molecule databases (transfer learning).Discovery of the specific enzyme(s) responsible for the natural synthesis of this compound. cvut.cz
Enzyme Function PredictionCombine protein sequence and structural information to predict catalytic activity and product outcome.Structure-based machine learning and co-evolutionary analysis.Engineering of novel enzymes to produce this compound or its enantiomers with high selectivity. nih.govplos.org
Novel TPS DiscoveryIdentify and characterize new TPS enzymes from large sequence databases.Highly accurate ML models trained on curated datasets of known TPS reactions.Uncovering previously unknown biological sources and pathways for this compound. researchgate.net

The integration of these powerful computational tools will undoubtedly accelerate the pace of discovery, enabling researchers to predict, synthesize, and understand the roles of this compound with unprecedented efficiency.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dimethylhept-5-en-2-ol, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of γ,δ-unsaturated alcohols. For example, Brook et al. (1952) reported that treatment of this compound with mercuric (II) acetate in acetic acid induces cyclization to form a cyclic ether. Key conditions include temperature control (20–25°C), stoichiometric use of mercuric acetate, and reaction times of 4–6 hours. Yields are sensitive to steric effects and solvent polarity, with polar aprotic solvents (e.g., acetic acid) favoring cyclization .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what characteristic signals should researchers expect?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the geminal dimethyl groups (δ 1.43–1.56 ppm, singlet integrating for 6H), the allylic methyl group (δ 1.65 ppm, singlet), and the olefinic proton (δ 5.09–5.11 ppm, triplet with J = 6.5 Hz) .
  • ¹³C NMR : Key signals include the quaternary carbon at δ 75.1 ppm (C-2) and the olefinic carbons at δ 124.6–125.9 ppm (C-5 and C-6) .
  • GC-MS : The molecular ion peak (M⁺) at m/z 142 and fragment ions at m/z 85 (base peak, allylic cleavage) confirm the structure .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Fractional distillation under reduced pressure (0.020 bar) is effective, with a boiling point range of 351–353 K. For small-scale purification, preparative GC or silica gel chromatography (eluent: hexane/ethyl acetate, 9:1) can resolve impurities. Phase change data (e.g., enthalpy of vaporization) should guide distillation parameters .

Advanced Research Questions

Q. How does the γ,δ-unsaturation in this compound influence its reactivity in cyclization reactions, and what mechanistic insights support this behavior?

  • Methodological Answer : The conjugated double bond stabilizes transition states during electrophilic cyclization. Mercuric (II) acetate acts as a π-acid, coordinating to the olefin and facilitating carbocation formation at C-5. Intramolecular nucleophilic attack by the hydroxyl group at C-2 then yields a six-membered cyclic ether. Isotopic labeling (e.g., D₂O quenching) and DFT calculations can validate the proposed carbocation intermediate .

Q. When encountering discrepancies in reported reaction yields or product distributions for this compound, what methodological approaches can researchers employ to identify and resolve these inconsistencies?

  • Methodological Answer :

  • Triangulation : Cross-validate data using multiple techniques (e.g., NMR, GC-MS, and X-ray crystallography) to confirm product identity .
  • Controlled Replication : Standardize reaction conditions (solvent purity, catalyst batch, temperature gradients) to isolate variables causing yield variations .
  • Meta-Analysis : Compare datasets from diverse methodologies (e.g., wet-lab vs. computational models) to identify systematic biases .

Q. What computational chemistry methods are suitable for predicting the stability or reactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess steric and electronic effects on cyclization barriers .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in acetic acid to predict reaction pathways.
  • QSPR Models : Corulate substituent effects (e.g., methyl vs. phenyl groups) on reaction rates using Hammett parameters .

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